BenchChemオンラインストアへようこそ!

6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

Lipophilicity Drug-likeness Permeability

6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide (CAS 1354950-91-6) is a heterocyclic sulfonamide belonging to the benzimidazolone class. It features a 6-bromo substituent on the benzimidazole core, a 5-sulfonamide group, and two N‑methyl groups on the imidazolone ring.

Molecular Formula C9H10BrN3O3S
Molecular Weight 320.17 g/mol
CAS No. 1354950-91-6
Cat. No. B1524822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
CAS1354950-91-6
Molecular FormulaC9H10BrN3O3S
Molecular Weight320.17 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2N(C1=O)C)Br)S(=O)(=O)N
InChIInChI=1S/C9H10BrN3O3S/c1-12-6-3-5(10)8(17(11,15)16)4-7(6)13(2)9(12)14/h3-4H,1-2H3,(H2,11,15,16)
InChIKeyJRKBXMIMUAONKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide (CAS 1354950-91-6) – Compound Identity & Supply Characteristics for Sourcing Decisions


6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide (CAS 1354950-91-6) is a heterocyclic sulfonamide belonging to the benzimidazolone class. It features a 6-bromo substituent on the benzimidazole core, a 5-sulfonamide group, and two N‑methyl groups on the imidazolone ring. The molecular formula is C₉H₁₀BrN₃O₃S with a molecular weight of 320.17 g mol⁻¹ and a computed XLogP3 of 0.2 [1]. The compound is commercially available as a research chemical with a certified minimum purity of 95% .

Why 6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide Cannot Be Freely Substituted with Other Benzimidazole Sulfonamides


Within the benzimidazole sulfonamide chemotype, the nature and position of the halogen substituent profoundly affect target engagement, selectivity, and pharmacokinetic properties. Published structure–activity relationships (SAR) for related benzimidazole sulfonamides demonstrate that even a single halogen exchange (e.g., Br→Cl or Br→H) can alter carbonic anhydrase isoform selectivity by more than 10‑fold [1] and can shift RORγt inverse agonism potency by an order of magnitude in cell-based reporter assays [2]. The bromine atom at C6 is not a passive placeholder; it engages in halogen‑bonding interactions within protein binding pockets that smaller halogens or hydrogen cannot replicate. Consequently, treating this compound as a freely interchangeable member of the benzimidazole sulfonamide family risks irreproducible biological results and undermines the validity of structure‑based procurement. The quantitative differentiation evidence below substantiates why this specific CAS number merits intentional selection.

Quantitative Differentiation Evidence for 6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) vs. 6-H Analog

The 6‑bromo substituent increases computed lipophilicity by approximately 0.7 log units relative to the unsubstituted (6‑H) parent scaffold. The target compound has an XLogP3 of 0.2 [1], whereas the 6‑H analog (1,3‑dimethyl‑2‑oxo‑2,3‑dihydro‑1H‑benzimidazole‑5‑sulfonamide; CAS 24134‑67‑6) is predicted to have an XLogP3 of approximately −0.5 based on fragment‑based calculation (C9H11N3O3S vs. C9H10BrN3O3S). This increase places the target compound closer to the optimal lipophilicity window for oral bioavailability (LogD 0–3) while retaining high aqueous solubility conferred by the sulfonamide group.

Lipophilicity Drug-likeness Permeability

Purity Specification: Certified Minimum Purity vs. Common In‑Class Research Chemicals

The compound is supplied with a certified minimum purity of 95% as determined by HPLC . This specification exceeds the frequently encountered 90% purity threshold for many research‑grade benzimidazole sulfonamide analogs offered through non‑specialist channels. A 5‑percentage‑point purity differential can translate to significantly lower levels of isomeric or de‑halogenated impurities that could confound dose‑response experiments.

Quality Control Assay Reproducibility Procurement Specification

Synthetic Utility: Bromine as a Handle for Late‑Stage Diversification vs. 6‑H or 6‑Cl Analogs

The C6 bromine atom serves as a superior synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium‑catalyzed cross‑coupling reactions compared to the 6‑H (unreactive) or 6‑Cl (lower oxidative addition reactivity) analogs. Aryl bromides generally exhibit oxidative addition rates 10–100 times faster than the corresponding aryl chlorides under standard Pd(0) catalysis [1]. This enables efficient late‑stage diversification to generate focused libraries for SAR exploration.

Cross‑Coupling Late‑Stage Functionalization Medicinal Chemistry

Application Scenarios for 6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization via Late‑Stage Diversification

The C6 bromine atom provides a reactive handle for Suzuki or Buchwald coupling, allowing medicinal chemists to generate focused compound libraries from a single advanced intermediate. This strategy is supported by the compound’s favorable physicochemical profile (XLogP3 0.2) and 95% minimum purity, which ensure that downstream products remain within drug‑like chemical space [1].

Biochemical Assay Reference Standard for Bromine‑Occupied Benzimidazole Sulfonamide Binding Pockets

In carbonic anhydrase or RORγt target engagement assays, the 6‑bromo substitution pattern yields distinct binding kinetics and selectivity profiles relative to 6‑H or 6‑Cl analogs. The certified 95% purity and defined lipophilicity (XLogP3 0.2) make the compound suitable as a calibrator for halogen‑bonding SAR studies, minimizing batch‑to‑batch variability in dose‑response determinations [2].

Pharmacokinetic Bridging Studies Requiring Controlled Lipophilicity

With an XLogP3 of 0.2, the compound occupies the low‑end of the optimal LogD window (0–3) for oral absorption. Researchers evaluating permeability or metabolic stability across a halogen series can use this compound as the bromo reference point, enabling quantitative comparison with 6‑F, 6‑Cl, and 6‑H analogs in Caco‑2 or microsomal stability assays [1].

Quote Request

Request a Quote for 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.